molecular formula C21H13Cl3N2O2 B5156267 3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5156267
M. Wt: 431.7 g/mol
InChI Key: LCNSFQGLWRMQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research. It is commonly referred to as DCB, and it has been found to have potential uses in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of DCB is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a role in the production of inflammatory mediators, and their inhibition by DCB may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
DCB has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, DCB has been found to have anti-inflammatory effects and can reduce the severity of symptoms in models of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of DCB.

Advantages and Limitations for Lab Experiments

One advantage of using DCB in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of DCB. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to study its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, the synthesis of new analogs of DCB with improved properties could also be explored.

Synthesis Methods

DCB can be synthesized using a variety of methods, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

DCB has been found to have potential uses in various scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. In pharmacology, DCB has been found to have potential as a therapeutic agent for the treatment of inflammatory diseases. In biochemistry, DCB has been studied for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)13-4-6-15(23)17(10-13)25-20(27)12-3-5-14(22)16(24)9-12/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNSFQGLWRMQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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